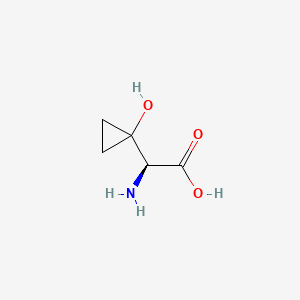

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid

Overview

Description

Molecular Structure Analysis

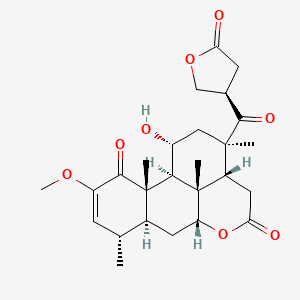

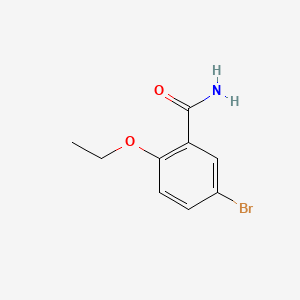

The molecular formula of “(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid” is C5H9NO3 . The InChI code is 1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1 .

Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid” has a molecular weight of 131.13 g/mol . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Synthesis

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid: is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of cyclopropyl-containing derivatives, which are often found in drugs that exhibit biological activity due to their conformational rigidity and ability to mimic certain peptide bonds .

Enzyme Inhibition Studies

The compound’s structure is conducive to enzyme binding studies, particularly in the design of enzyme inhibitors. By incorporating the cyclopropyl group into enzyme inhibitors, researchers can investigate the steric effects and binding affinities within the active sites of enzymes .

Antiviral Agents

Derivatives of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid have been explored for their potential antiviral properties. The cyclopropyl group can be a crucial pharmacophore in the development of antiviral drugs, providing a scaffold for creating compounds that can interfere with viral replication processes .

Anticancer Research

The cyclopropyl moiety is also of interest in anticancer research. It can be used to synthesize compounds that may interact with DNA or proteins involved in cancer cell proliferation, potentially leading to new classes of anticancer drugs .

Neurotransmitter Modulation

This amino acid derivative can be used to study the modulation of neurotransmitter systems. Its structure allows for the synthesis of analogs that can mimic or inhibit the action of natural neurotransmitters, contributing to the understanding of neurological disorders and the development of treatments .

Agricultural Chemistry

In agriculture, (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can be used to create plant growth regulators. These compounds can influence various plant processes, such as growth and stress responses, by mimicking or inhibiting natural plant hormones .

Material Science

The compound’s cyclopropyl group can be incorporated into polymers to enhance their mechanical properties. This application is particularly useful in the development of new materials with improved durability and flexibility .

Analytical Chemistry

Lastly, (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in various chemical analyses .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A compound known as coprine, which has a similar structure, has been found to inhibit the enzyme acetaldehyde dehydrogenase . This inhibition leads to a buildup of acetaldehyde, causing an alcohol flush reaction .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are involved in a wide range of biological activities and pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that (s)-2-amino-2-(1-hydroxycyclopropyl)acetic acid may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

(2S)-2-amino-2-(1-hydroxycyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDLOOQFASKEJA-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998657 | |

| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid | |

CAS RN |

77448-58-9 | |

| Record name | Cleonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077448589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1200976.png)

![[(2R,3S,4R,5R)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200995.png)

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2,5-dihydrofuran-3-yl]amino]-[bis(2-chloroethyl)amino]phosphinic acid](/img/structure/B1200996.png)